molecular formula C17H16BrN3S B401614 N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~4~,N~4~-dimethyl-1,4-benzenediamine

N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~4~,N~4~-dimethyl-1,4-benzenediamine

Cat. No.: B401614
M. Wt: 374.3g/mol
InChI Key: YMUWEPBAHWLPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine is a complex organic compound featuring a thiazole ring substituted with a bromo-phenyl group and a dimethyl-benzene diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine typically involves multi-step reactions. One common approach includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a bromo-phenyl derivative with a thioamide under acidic conditions.

    Coupling with Dimethyl-benzene Diamine: The thiazole intermediate is then coupled with N,N-dimethyl-benzene-1,4-diamine using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, possibly using continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromo group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: The bromo group can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Phenyl-thiazole derivatives.

    Substitution: Amino or thiol-substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial lipid biosynthesis . In cancer cells, it may interfere with cell proliferation pathways by binding to specific receptors or enzymes involved in cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a bromo-phenyl group and a dimethyl-benzene diamine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H16BrN3S

Molecular Weight

374.3g/mol

IUPAC Name

1-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C17H16BrN3S/c1-21(2)15-9-7-14(8-10-15)19-17-20-16(11-22-17)12-3-5-13(18)6-4-12/h3-11H,1-2H3,(H,19,20)

InChI Key

YMUWEPBAHWLPBY-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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